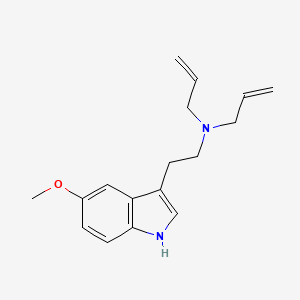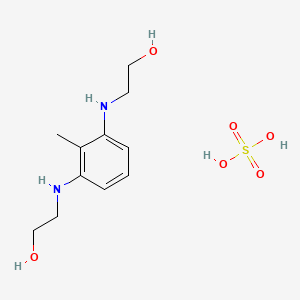![molecular formula C19H28ClN3 B585239 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol CAS No. 857297-90-6](/img/structure/B585239.png)
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is a naturally occurring alkaloid found in the roots of Rauwolfia serpentina, a plant known for its medicinal properties. This compound, also known as Sarpagan-3,10,17-triol, has a molecular formula of C19H22N2O3 and a molecular weight of 326.4 g/mol . It is part of the indole alkaloid family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol typically involves the extraction from the dried roots of Rauwolfia serpentina. The process includes several steps of purification and isolation to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, but the general approach involves the use of organic solvents and chromatographic techniques.
Industrial Production Methods: Industrial production of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[123102,1004,9The extraction process from the plant material remains the primary method of obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to specific receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation results in its observed pharmacological effects, including antihypertensive and antipsychotic activities .
Comparaison Avec Des Composés Similaires
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is part of a family of indole alkaloids, which includes compounds like:
- Sarpagine
- Ajmaline
- Yohimbine
- Reserpine
Comparison:
- Sarpagine: Similar in structure but lacks the hydroxyl group at the 3-position, which may influence its biological activity.
- Ajmaline: Known for its antiarrhythmic properties, differing in its specific functional groups and their positions.
- Yohimbine: Primarily used as an aphrodisiac and for its stimulant effects, differing in its receptor binding profile.
- Reserpine: Used as an antihypertensive and antipsychotic agent, similar in its overall structure but with different substituents that affect its pharmacokinetics and dynamics .
This compound stands out due to its unique combination of functional groups, which contribute to its specific biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKZQZYHQGWZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the occurrence of 3-hydroxysarpagine in Rauvolfia serpentina?
A1: 3-Hydroxysarpagine is a newly identified indole alkaloid found within the dried roots of Rauvolfia serpentina. [, ] Its discovery, alongside other novel compounds like N(b)-methylajmaline and N(b)-methylisoajmaline, expands the known phytochemical profile of this plant. [] You can find more information about its initial isolation and structural characterization in the cited research articles. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

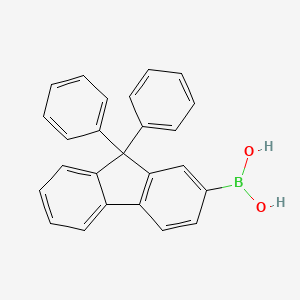
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
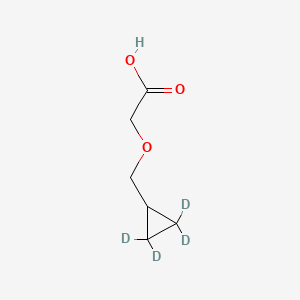
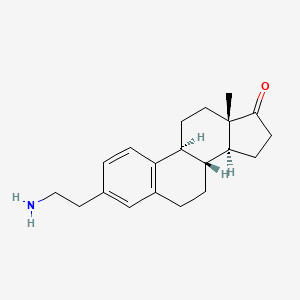
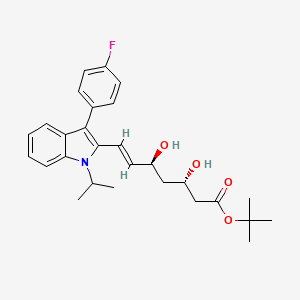
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
